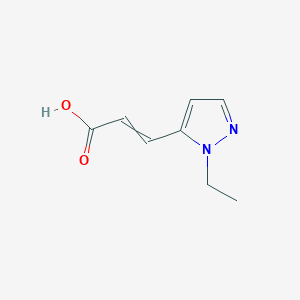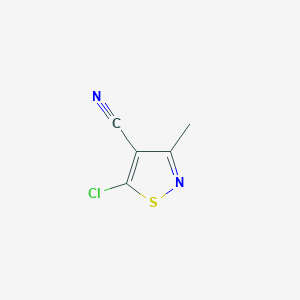
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride
Vue d'ensemble
Description
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride, also known as MHA, is a compound that has been extensively studied for its potential therapeutic applications. MHA is a derivative of the natural product L-DOPA, which is a precursor to the neurotransmitter dopamine. MHA has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride: is a valuable intermediate in the synthesis of various heterocyclic compounds. These heterocycles are significant due to their presence in many pharmaceuticals and natural products . The compound can be used to create four to seven-membered heterocycles, which often exhibit unique biological activities.
Pharmaceutical Drug Research and Development
This compound plays a crucial role in drug research and development, particularly in the creation of novel pharmacophores. It serves as a building block for the synthesis of complex molecules that can be screened for a wide range of biological activities .
Biological Activity Profiling
The derivative compounds synthesized from Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride can be used for biological activity profiling. This includes testing for antimicrobial, antiviral, and anticancer properties, which are critical in the early stages of drug discovery .
Material Science
In material science, this compound can contribute to the development of new materials with potential applications in electronics and photonics. Its derivatives can be used to modify the optical properties of materials .
Corrosion Inhibition
The compound’s derivatives have shown potential as corrosion inhibitors, which is essential for protecting metals against corrosion. This application is particularly relevant in industrial settings where metal preservation is crucial .
Analytical Chemistry
In analytical chemistry, Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride and its derivatives can be used as reagents or standards in the development of new analytical methods. This can help in the quantification and detection of various substances .
Propriétés
IUPAC Name |
methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4.ClH/c1-14-8-4-3-6(5-7(8)12)9(11)10(13)15-2;/h3-5,9,12H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYMYJCNMAYKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(3-hydroxy-4-methoxyphenyl)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)


![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)
![Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B1430192.png)



![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)

